molecular formula C17H13ClN2O3S2 B2486891 N-(4-chlorophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide CAS No. 682783-48-8

N-(4-chlorophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

Cat. No. B2486891
CAS RN: 682783-48-8
M. Wt: 392.87
InChI Key: SRIWDNBKCXJVNO-GXDHUFHOSA-N
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Description

Synthesis Analysis

The synthesis of similar thiazolidinone derivatives involves a multi-step chemical process that often starts with the reaction of appropriate aldehydes with thiazolidinone precursors. In the case of related compounds, the synthesis process includes the electrophilic attack of phenylisothiocyanate on propionitriles followed by a reaction with chloroacetyl chloride under basic conditions, leading to the formation of thiazolidinone derivatives (Hanna & George, 2012).

Molecular Structure Analysis

Molecular structure analysis of thiazolidinone derivatives reveals a core structure consisting of a thiazolidinone ring conjugated with various substituents, including a furan ring and a chlorophenyl group. The precise arrangement of these groups significantly influences the compound's biological activity and interaction with biological targets. Crystal structure analysis and spectroscopic methods such as NMR and IR are commonly used to confirm the molecular structure of these compounds (Liu et al., 2013).

Chemical Reactions and Properties

Thiazolidinone derivatives, including the compound , exhibit a range of chemical reactions due to the reactive nature of their core structure. They can undergo nucleophilic substitution reactions, condensation with aldehydes, and cyclization reactions that are central to their synthesis and modification. These chemical properties are essential for the design and development of new derivatives with enhanced biological activities.

Physical Properties Analysis

The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in drug development. These properties can affect the compound's bioavailability, stability, and overall effectiveness as a pharmacological agent. Detailed physical property analysis is typically conducted using techniques like X-ray crystallography and spectroscopy (Rahmani et al., 2017).

Scientific Research Applications

Anticancer Applications

This compound and its derivatives have been investigated for their anticancer properties, particularly in inducing apoptosis in human leukemia cells. Studies show that the thiazolidinone compounds containing furan moiety exhibit moderate to strong antiproliferative activity in human leukemia cell lines in a cell cycle stage-dependent and dose-dependent manner. Specifically, compounds with variations in the functional group at the C-terminal of the thiazolidinone, bearing an amide moiety, have shown potent anticancer activity, highlighting the importance of electron-donating groups on the thiazolidinone moiety for anticancer properties (Chandrappa et al., 2009). Additionally, other derivatives have shown moderate antitumor activity against malignant tumor cells, with specific cell lines being more sensitive to these compounds (Horishny & Matiychuk, 2020).

Alzheimer's Disease Treatment

The synthesis of N-substituted derivatives of this compound has been evaluated as potential drug candidates for Alzheimer's disease. The synthesis process involves creating a series of electrophiles, targeting compounds to inhibit the acetylcholinesterase enzyme, a key target in Alzheimer's disease treatment. The synthesized compounds were subjected to enzyme inhibition activity screening against acetylcholinesterase, indicating their potential as new drug candidates (Rehman et al., 2018).

Antibacterial and Anti-inflammatory Properties

Novel 4-thiazolidinones incorporating specific moieties have been synthesized and evaluated for their antimicrobial activity. For instance, compounds incorporating 2-(2,4,5-trichlorophenoxy)propanamide showed promising activity against Gram-positive bacteria, with some compounds showing equipotent activity compared to reference drugs like chloramphenicol. Docking studies on MurB using Dock6.4 docking program were performed to study the observed activity, indicating their potential as antibacterial agents (Radwan, 2012). Furthermore, thiazolopyrimidine derivatives have been synthesized and evaluated for their antinociceptive and anti-inflammatory properties, showing significant activities in both respects without inducing ulcerogenicity, indicating their potential for pain and inflammation treatment (Selvam et al., 2012).

properties

IUPAC Name

N-(4-chlorophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3S2/c18-11-3-5-12(6-4-11)19-15(21)7-8-20-16(22)14(25-17(20)24)10-13-2-1-9-23-13/h1-6,9-10H,7-8H2,(H,19,21)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIWDNBKCXJVNO-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

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